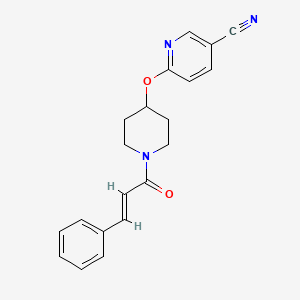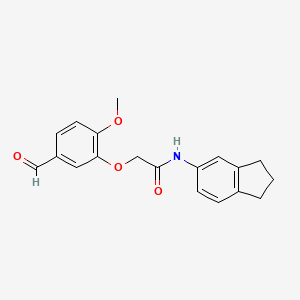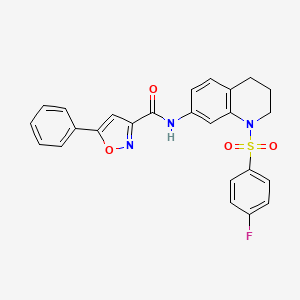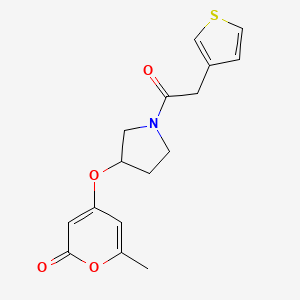
(E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile, also known as CN2097, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinonitrile derivatives and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
(E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile derivatives have been synthesized and evaluated for their potential as antimycobacterial agents. Some compounds in this class have demonstrated significant activity against Mycobacterium tuberculosis, with low toxicity to mammalian cells. This suggests their potential as starting points for new treatments against tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Antioxidant Activities
Research on nicotinonitrile derivatives has revealed their antioxidant properties. These compounds have been synthesized through various chemical processes and tested for their effectiveness in neutralizing harmful free radicals (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Antimicrobial and Antifungal Activities
Nicotinonitrile derivatives, similar to (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile, have been shown to possess antimicrobial and antifungal properties. These findings are significant in the development of new therapeutic agents against various bacterial and fungal infections (Behalo, 2008).
Antiprotozoal Activity
Compounds in the nicotinonitrile family have been synthesized and evaluated for their activity against protozoal infections, such as Trypanosoma and Plasmodium falciparum. Some derivatives have shown potent in vitro and in vivo efficacy, highlighting their potential as antiprotozoal agents (Ismail et al., 2003).
Nonlinear Optical (NLO) Materials
Nicotinonitrile derivatives have been explored for their potential as nonlinear optical materials. These compounds exhibit promising optical properties, which are essential for applications in photonics and optoelectronics (Raghukumar et al., 2003).
Cytotoxic Activity Against Cancer Cell Lines
Some nicotinonitrile derivatives have been tested for their cytotoxic activities against various cancer cell lines, suggesting their potential use in cancer therapy. These compounds have shown the ability to inhibit the proliferation of cancer cells, indicating their promise as anticancer agents (Al‐sayed, Elsayed, & Amr, 2021).
Corrosion Inhibition
In the field of materials science, nicotinonitrile derivatives have been found to act as corrosion inhibitors. Their application is particularly notable in protecting metals like carbon steel in acidic environments, which is crucial in industrial applications (Fouda, El‐Haddad, Ismail, & Abd Elgyed, 2019).
Eigenschaften
IUPAC Name |
6-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-14-17-6-8-19(22-15-17)25-18-10-12-23(13-11-18)20(24)9-7-16-4-2-1-3-5-16/h1-9,15,18H,10-13H2/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYWMBWOHNIBEZ-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2363670.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2363672.png)
![N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2363673.png)


![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide](/img/structure/B2363681.png)